2-(4-Nitrophenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-nitrophenyl group. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)quinoxaline typically involves the condensation of 4-nitroaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-nitroaniline with glyoxal in the presence of a catalyst under reflux conditions . Another approach involves the use of 4-nitrobenzoyl chloride and o-phenylenediamine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)quinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Quinoxaline N-oxides.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)quinoxaline varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial enzymes involved in cell wall synthesis.
Anticancer: Activates apoptotic pathways and inhibits cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)quinoxaline can be compared with other quinoxaline derivatives:
2-(4-Bromophenyl)quinoxaline: Similar structure but with a bromine atom instead of a nitro group, leading to different reactivity and biological activity.
2-(4-Chlorophenyl)quinoxaline: Contains a chlorine atom, which also affects its chemical properties and applications.
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which significantly alter their biological activities and mechanisms of action.
Uniqueness: The presence of the nitro group in this compound imparts unique electronic properties and reactivity, making it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
5541-64-0 |
---|---|
Molekularformel |
C14H9N3O2 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
InChI-Schlüssel |
KINUCWHRJPFQQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.